molecular formula C18H15N3O4S B4857173 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide

Cat. No. B4857173
M. Wt: 369.4 g/mol
InChI Key: SEGZDNCHVARDOF-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNBA is a thiazole derivative that has been synthesized and studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of MNBA is not fully understood. However, it has been suggested that MNBA exerts its biological effects by modulating various signaling pathways in cells. MNBA has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. MNBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNBA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. MNBA has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. MNBA has been extensively studied for its biological and pharmacological properties, making it a suitable compound for further research. However, MNBA also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects fully. MNBA's potential toxicity and side effects in vivo need to be further investigated before its clinical application.

Future Directions

MNBA has several potential future directions for scientific research. Further studies are needed to understand its mechanism of action fully. MNBA's potential application as a therapeutic agent for the treatment of various diseases needs to be further investigated. MNBA's anti-microbial activity and potential use as an antimicrobial agent need to be explored further. Additionally, MNBA's potential toxicity and side effects in vivo need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, MNBA is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. MNBA has been extensively studied for its biological and pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activity. MNBA's mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects fully. MNBA has several potential future directions for scientific research, including its potential application as a therapeutic agent for the treatment of various diseases and its use as an antimicrobial agent.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. MNBA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, liver cancer, and lung cancer. It has also been found to have potent anti-microbial activity against various bacteria and fungi. MNBA has been studied for its potential use as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-11-9-13(5-8-16(11)21(23)24)17(22)20-18-19-15(10-26-18)12-3-6-14(25-2)7-4-12/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZDNCHVARDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide

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